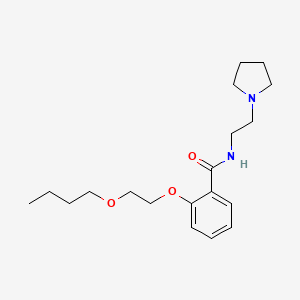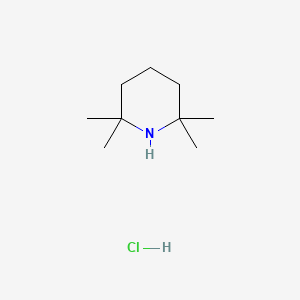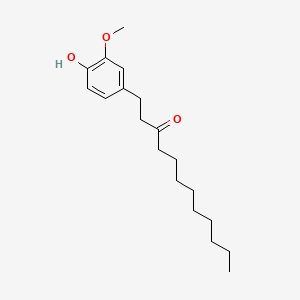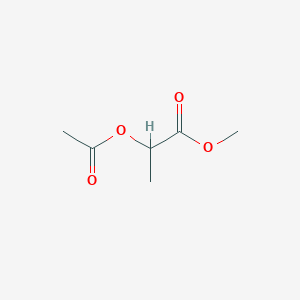
2,6-Dimethyltetraline
説明
2,6-Dimethyltetraline is a chemical compound with the molecular formula C12H16 . It has an average mass of 160.255 Da and a monoisotopic mass of 160.125198 Da . The molecule contains a total of 29 bonds, including 13 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 2 six-membered rings, and 1 ten-membered ring .
Molecular Structure Analysis
The molecular structure of 2,6-Dimethyltetraline is quite complex. It contains a total of 29 bonds, including 13 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 2 six-membered rings, and 1 ten-membered ring .Physical And Chemical Properties Analysis
2,6-Dimethyltetraline has a molecular formula of C12H16. It has an average mass of 160.255 Da and a monoisotopic mass of 160.125198 Da . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .科学的研究の応用
Synthesis and Characterization
- A novel regioselective synthesis for 2,6-Dimethyltetralin (2,6-DMT) has been developed, serving as a key precursor to 2,6-Dimethylnaphthalene (2,6-DMN), which is significant for various chemical processes. This synthesis method offers the advantage of producing 2,6-DMT as the only isomer, simplifying the production process (Kim et al., 2005).
Catalytic Applications
- The catalytic cyclization reaction of 5-ortho-tolyl-pentene (5-OTP) to 1,5-DMT (1,5-dimethyltetralin) using H-beta zeolite has been explored. This process demonstrates higher activity and selectivity compared to other methods and could be beneficial in the production of polyethylene naphthalate (PEN) (Lee et al., 2002).
Environmental Implications
- 2,6-Dimethylaniline (2,6-diMeA), a related compound, has been identified as a ubiquitous environmental pollutant and shown to form DNA adducts, indicating its potential carcinogenicity (Gonçalves et al., 2001).
- The degradation of 2,6-Dimethylaniline by the Fenton process has been extensively studied, providing insight into its environmental impact and the effectiveness of treatment methods (Masomboon et al., 2009).
Medicinal Chemistry
- The gem-dimethyl group, a structural feature of many natural products, has inspired the use of 2,6-dimethyl compounds in medicinal chemistry. This includes applications in drug development due to their potential for increased potency, selectivity, and improved pharmacokinetic profiles (Talele, 2017).
Analytical Chemistry
- Studies on ion mobility spectrometry have used compounds like 2,6-dimethylaniline to standardize reduced mobilities, illustrating its utility in analytical methods (Eiceman et al., 2003).
特性
IUPAC Name |
2,6-dimethyl-1,2,3,4-tetrahydronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16/c1-9-3-5-12-8-10(2)4-6-11(12)7-9/h3,5,7,10H,4,6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXRBFZCGSZKZTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C=CC(=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60335007, DTXSID20871193 | |
| Record name | 2,6-DIMETHYLTETRALINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60335007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Dimethyl-1,2,3,4-tetrahydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20871193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7524-63-2 | |
| Record name | 2,6-DIMETHYLTETRALINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60335007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Bis[(R)-12-hydroxyoleic] acid, diester with glycerol](/img/structure/B1619047.png)

![2-(Tetradecanoyloxy)ethyl 2-[(phosphonooxy)methyl]tetradecanoate](/img/structure/B1619050.png)








